molecular formula C20H32O2 B1244165 Icosa-5,7,11,14-tetraenoic acid

Icosa-5,7,11,14-tetraenoic acid

Cat. No. B1244165
M. Wt: 304.5 g/mol
InChI Key: YRXMSYDYSCKHMI-BYUQSWDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icosa-5,7,11,14-tetraenoic acid is any icosatetraenoic acid with the double bonds at positions 5, 7, 11 and 14.

Scientific Research Applications

Synthesis and Chemical Properties

  • Icosa-5,7,11,14-tetraenoic acid has been used in the synthesis of highly unsaturated marine lipid hydrocarbons. For instance, starting from (all-Z)-icosa-5,8,11,14,17-pentaenoic acid (EPA), syntheses of naturally occurring hydrocarbons like (all-Z)-henicosa-1,6,9,12,15,18-hexaene have been achieved (Holmeide, Skattebol, & Sydnes, 2001).

Biochemical and Pharmacological Research

  • In pharmacological research, compounds featuring a hydrophobic moiety based on the structure of 2-arachidonoylglycerol (2-AG), including oxiran-2-ylmethyl and tetrahydro-2H-pyran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate, have been synthesized and tested for their ability to inhibit monoacylglycerol lipase and fatty acid amide hydrolase activities. These studies provide insights into the regulation of 2-AG levels and its potential as a target for drug development (Cisneros et al., 2007).

Application in Analytical and Experimental Methods

  • The synthesis of tetra-deuterated pAEA (phospho-anandamide) from (5Z,8Z,11Z,14Z)-2,5-dioxopyrrolidin-1-yl icosa-5,8,11,14-tetraenoate was reported for quantitating pAEA necessary for a novel biosynthetic pathway. This showcases the use of icosa-5,7,11,14-tetraenoic acid derivatives in experimental biochemistry (Cheng et al., 2008).

Role in Biological Systems

  • Icosa-5,7,11,14-tetraenoic acid and its derivatives have been identified in various biological systems, such as in the red calcareous algae Lithothamnion corallioides and Lithothamnion calcareum, highlighting its natural occurrence and potential biological roles (Guerriero, D'Ambrosio, & Pietra, 1990).

properties

Product Name

Icosa-5,7,11,14-tetraenoic acid

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(5E,7E,11E,14E)-icosa-5,7,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,13-16H,2-5,8,11-12,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,14-13+,16-15+

InChI Key

YRXMSYDYSCKHMI-BYUQSWDKSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CC/C=C/C=C/CCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCC=CC=CCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icosa-5,7,11,14-tetraenoic acid
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Icosa-5,7,11,14-tetraenoic acid
Reactant of Route 3
Icosa-5,7,11,14-tetraenoic acid
Reactant of Route 4
Icosa-5,7,11,14-tetraenoic acid
Reactant of Route 5
Icosa-5,7,11,14-tetraenoic acid
Reactant of Route 6
Icosa-5,7,11,14-tetraenoic acid

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